2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention from researchers due to its unique properties and potential applications in scientific research. This compound is a member of the thiopyran family, which is known for its diverse range of biological and chemical activities. In
Scientific Research Applications
Catalysis and Synthesis
The compound 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is primarily utilized in chemical synthesis. For instance, Moghaddam et al. (2022) demonstrated its synthesis through a one-pot, four-component procedure using magnetic NH2.MIL-101(Fe)/ED as a catalyst. This method signifies an efficient approach to generate 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives, highlighting the compound's relevance in organic synthesis and catalysis applications (Moghaddam et al., 2022).
Cross-Recyclization and Derivative Formation
The compound is involved in cross-recyclization reactions to produce various derivatives. Dyachenko and Dyachenko (2007) described the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles through the reaction of 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene. Such reactions are crucial in developing new heterocyclic compounds with potential applications in pharmaceuticals and material sciences (Dyachenko & Dyachenko, 2007).
Pharmaceutical Research and Inhibition Studies
In pharmaceutical research, derivatives of this compound have shown promise. Devkota et al. (2014) identified 2,6‐diamino‐4‐(2‐fluorophenyl)‐4H‐thiopyran‐3,5‐dicarbonitrile as an inhibitor of eEF‐2K, a potential target for treating cancer. This study reveals the significance of this compound's derivatives in the development of selective covalent inhibitors for therapeutic applications (Devkota et al., 2014).
Anticorrosive Applications
Remarkably, derivatives of this compound have been evaluated for their anticorrosive properties. Verma et al. (2019) investigated the corrosion inhibition potential of derivatives like 2-((1H-indol-2-yl)thio)-6-amino-4-phenylpyridine-3,5-dicarbonitriles on mild steel. Their findings suggest potential applications in protecting metals from corrosion, which is significant in industrial and engineering contexts (Verma et al., 2019).
properties
IUPAC Name |
2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c14-5-9-11(10(6-15)13(17)21-12(9)16)7-2-1-3-8(4-7)18(19)20/h1-4,11H,16-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIBBFRZHGAINV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365488 | |
Record name | 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
294873-16-8 | |
Record name | 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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